(4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone
CAS No.: 338959-91-4
Cat. No.: VC7883666
Molecular Formula: C17H14ClF3N2O2
Molecular Weight: 370.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338959-91-4 |
|---|---|
| Molecular Formula | C17H14ClF3N2O2 |
| Molecular Weight | 370.8 g/mol |
| IUPAC Name | (4-chlorophenyl)-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]methanone |
| Standard InChI | InChI=1S/C17H14ClF3N2O2/c18-13-3-1-11(2-4-13)16(24)15-14(23-5-7-25-8-6-23)9-12(10-22-15)17(19,20)21/h1-4,9-10H,5-8H2 |
| Standard InChI Key | RQUWDAOABXVYTP-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, (4-chlorophenyl)-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]methanone, reflects its intricate structure . Its molecular formula is C₁₇H₁₄ClF₃N₂O₂, with a molecular weight of 370.75 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| SMILES | C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl |
| InChIKey | RQUWDAOABXVYTP-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl |
The morpholino group (a six-membered ring containing oxygen and nitrogen) and trifluoromethyl moiety are critical to its physicochemical behavior and bioactivity .
Physicochemical Properties
Experimental and predicted properties highlight its stability and reactivity:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 520.7 ± 50.0 °C (Predicted) | |
| Density | 1.375 ± 0.06 g/cm³ (Predicted) | |
| pKa | 2.17 ± 0.10 (Predicted) | |
| LogP (Lipophilicity) | ~3.5 (Estimated) |
The low pKa suggests weak acidity, while the trifluoromethyl group enhances metabolic stability and membrane permeability .
Synthesis and Preparation
While detailed synthetic protocols remain proprietary, available data suggest multi-step reactions involving:
-
Nucleophilic substitution to introduce the morpholino group.
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Friedel-Crafts acylation for ketone formation.
-
Cross-coupling reactions to attach the chlorophenyl moiety .
A typical route may begin with a pyridine derivative functionalized at the 3-position, followed by sequential modifications. For example, MolCore BioPharmatech synthesizes the compound with ≥97% purity under ISO-certified conditions .
Research Findings and Applications
Antibacterial Activity
Related pyridine derivatives exhibit activity against Staphylococcus aureus and Escherichia coli, though efflux mechanisms may limit efficacy . The morpholino ring could modulate target binding, as seen in kinase inhibitors .
| Aspect | Details |
|---|---|
| Toxicity | No acute toxicity data available; handle as a potential irritant . |
| Handling Precautions | Use PPE, avoid inhalation, and store in a dry, cool environment . |
Suppliers such as Ambeed and Key Organics classify it as "for research use only," underscoring the need for caution .
| Supplier | Purity | Catalog Number |
|---|---|---|
| MolCore BioPharmatech | ≥97% | MC1D0400 |
| Key Organics | Undisclosed | 5L-020 |
| Ambeed | Undisclosed | VC7883666 |
Pricing and bulk availability require direct inquiry, reflecting its niche application .
Future Directions
Critical research gaps include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume